molecular formula C7H4ClNO B1465560 7-Chlorofuro[3,4-c]pyridine CAS No. 1211511-96-4

7-Chlorofuro[3,4-c]pyridine

Cat. No.: B1465560
CAS No.: 1211511-96-4
M. Wt: 153.56 g/mol
InChI Key: BFGOKEKXSZFEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorofuro[3,4-c]pyridine is a fused bicyclic heteroaromatic compound of significant interest in medicinal chemistry and organic synthesis. The furopyridine scaffold serves as a privileged structure in drug discovery due to its resemblance to important pharmacophores. Furopyridine derivatives have been investigated for a range of pharmaceutical applications, including as diuretic agents with uricosuric activity for the treatment of conditions like hyperlipidemia . The chlorine atom at the 7-position makes this compound a particularly valuable synthetic intermediate, facilitating further functionalization through cross-coupling reactions and nucleophilic substitutions. Researchers utilize this scaffold to develop novel molecules for probing biological systems and as potential therapeutic candidates. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

7-chlorofuro[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-2-9-1-5-3-10-4-6(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGOKEKXSZFEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=COC=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences
Compound Core Structure Substituents Key Properties/Applications Reference
7-Chlorofuro[3,4-c]pyridine Furo[3,4-c]pyridine Cl at 7-position Potential CNS modulation (inferred) N/A
Pyrano[3,4-c]pyridine Pyrano[3,4-c]pyridine Methyl groups (common) Anticonvulsant, psychotropic activity
Pyrrolo[3,4-c]pyridine Pyrrolo[3,4-c]pyridine Varied substituents Analgesic, antidiabetic, antitumor
7-Bromo-4-chlorofuro[3,2-c]pyridine Furo[3,2-c]pyridine Br at 7, Cl at 4 High solubility, chemical stability
[1,2,5]Oxadiazoloc[3,4-c]pyridine (OCPC) Oxadiazole-fused pyridine Electron-deficient core Materials science (D-A-D monomers)

Structural Insights :

  • Ring Fusion Position : The [3,4-c] fusion in this compound distinguishes it from isomers like furo[3,2-c]pyridine or oxadiazoloc[3,4-c]pyridine , altering electronic distribution and steric effects.
  • Halogen Effects: Chlorine at the 7-position may enhance lipophilicity and metabolic stability compared to non-halogenated analogs, similar to bromo/chloro derivatives in .

Pharmacological Comparison :

  • Pyrano[3,4-c]pyridine hybrids linked to triazole units exhibit potent anticonvulsant activity (ED₅₀: 12–28 mg/kg in PTZ-induced seizures) and psychotropic effects, attributed to interactions with GABA receptors .

Reactivity Profile :

  • The chlorine in this compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a strategy used in PharmaBlock’s bromo/chloro intermediates .

Contrast with Pyrrolo Analogs :

  • Pyrrolo[3,4-c]pyridines exhibit µ-opioid receptor affinity for analgesia, a pathway less explored in furopyridines .

Data Tables

Table 2: Comparative Pharmacological Data
Compound Type Biological Activity Efficacy (Model) Reference
Pyrano[3,4-c]pyridine hybrids Anticonvulsant ED₅₀: 12–28 mg/kg (PTZ)
Pyrrolo[3,4-c]pyridines Analgesic IC₅₀: 0.8 µM (µ-opioid)
7-Bromo-4-chlorofuro[3,2-c]pyridine N/A High solubility (pH 1–14)

Preparation Methods

Starting Materials and Initial Conditions

  • The primary starting materials are 1,3-dihydro-3-substituted-6-methyl-7-hydroxy-furo[3,4-c]pyridine derivatives.
  • These compounds are often used in their hydrochloride salt forms, which require deacidification prior to chlorination to avoid side reactions.
  • Typical substituents at the 3-position include phenyl, propyl, or methyl groups, which influence the yield and purity of the final chlorinated product.

Chlorination Procedure

  • The 7-hydroxy group is replaced by chlorine using reagents and conditions described in Example 1 of US Patent US4585776A.
  • The reaction involves elimination of hydrochloric acid if present, followed by treatment with chlorinating agents under controlled temperature to yield this compound derivatives.
  • Yields vary depending on the substituents and reaction conditions, generally ranging from 66% to 89%.

Representative Yields and Melting Points

Starting Material (3-Substituent) Yield (%) Product Formula Melting Point (°C)
3-Propyl-6-methyl-7-hydroxyfuro[3,4-c]pyridine 79 C11H14ClNO2 242
3-Phenyl-6-methyl-7-hydroxyfuro[3,4-c]pyridine 69 C14H12ClNO2 230
3-p-Chlorophenyl-6-methyl-7-hydroxy derivative 76 C14H11Cl2NO2 218
3-p-Methoxyphenyl-6-methyl-7-hydroxy derivative 73 C15H14ClNO3 204
3-Phenylethyl-6-methyl-7-hydroxy derivative 79 C16H16ClNO2 193
3,3,6-Trimethyl-7-hydroxyfuro[3,4-c]pyridine 89 C10H12ClNO2 251

Data adapted from US Patent US4585776A

Asymmetric Synthesis and Cyclodehydration Approach

Non-Racemic Synthesis

  • A method for asymmetric synthesis of furo[3,4-c]pyridine derivatives, including chlorinated compounds, involves cyclodehydration of non-racemic hydroxy precursors.
  • This method uses strong acids such as hydrochloric acid or trifluoroacetic acid to catalyze the deprotection and cyclodehydration in a single step, significantly simplifying the synthesis compared to previous multi-step protocols.

Reaction Conditions

  • The non-racemic hydroxy precursor (compound II) is dissolved in an azeotrope-forming solvent like toluene or ethyl acetate.
  • A concentrated strong acid is added to catalyze the reaction, leading to the formation of the chlorinated furo[3,4-c]pyridine derivative (compound I).
  • The product is isolated by filtration and crystallization, often yielding optically pure compounds (>95% enantiomeric excess).

Example: Synthesis of this compound Derivative

  • Starting from racemic 2,2,8-trimethyl-5-(4-chloro-α-hydroxybenzyl)-pyrido-[4,3-e]-1,3-dioxane, oxidation with Jones reagent yields the corresponding ketone.
  • Subsequent asymmetric reduction and acid-catalyzed cyclodehydration produce the non-racemic this compound derivative.
  • Chiral HPLC confirms the enantiomeric purity of the product.

Details sourced from GB Patent GB2234244A

Additional Synthetic Notes

  • Purification of intermediates by crystallization from alcohol or ethyl acetate enhances optical purity.
  • The elimination of hydrochloric acid from hydrochloride salts before chlorination is crucial to avoid side reactions.
  • Elemental analysis and melting point determination are routinely used to confirm product identity and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Notes
Direct Chlorination 1,3-Dihydro-3-substituted-7-hydroxy derivatives Chlorinating agents, acid elimination 66 - 89 Requires deacidification step
Asymmetric Cyclodehydration Non-racemic hydroxy precursors Concentrated strong acid, azeotrope solvent >95% optical purity One-step cyclodehydration and deprotection
Oxidation-Reduction Sequence Racemic hydroxybenzyl pyrido-dioxane Jones reagent oxidation, yeast fermentation - For chiral compound synthesis

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Chlorofuro[3,4-c]pyridine to improve yield and purity?

  • Methodological Answer : Utilize reflux conditions in dichloromethane with sodium hydroxide (NaOH) as a base, as demonstrated in analogous chlorinated pyridine syntheses. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. Adjust stoichiometry of chlorinating agents (e.g., POCl₃) and reaction time based on intermediate analysis. Consider solvent polarity effects, as polar solvents like DMF may enhance reactivity .

Q. What analytical techniques are most effective for characterizing the purity of this compound?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H/¹³C), and mass spectrometry (MS) for molecular weight validation. Cross-reference with elemental analysis to verify composition, as applied to structurally related thieno derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to prevent inhalation or skin contact. Store in airtight containers under inert atmospheres (e.g., nitrogen). Dispose of waste via certified hazardous waste services, adhering to protocols for chlorinated heterocycles .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. Compare with quantitative structure-property relationship (QSPR) models trained on thieno analogs to infer reactivity trends. Validate predictions via kinetic studies using varying nucleophiles .

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

  • Methodological Answer : Investigate substituent effects on the furopyridine ring using Hammett plots and computational modeling. Electron-withdrawing groups (e.g., nitro) may direct chlorination to specific positions. Compare with X-ray crystallographic data from thiochromeno derivatives to assess steric and electronic influences .

Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound derivatives?

  • Methodological Answer : Re-examine experimental conditions (e.g., solvent deuteration, concentration) and calibrate instruments with internal standards. Cross-validate using X-ray crystallography (as in ) and compare with computational spectral simulations (e.g., Gaussian) .

Q. How should researchers assess the thermal stability of this compound under varying conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds and differential scanning calorimetry (DSC) to identify phase transitions. Compare stability with structurally similar compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) under accelerated aging tests .

Q. How can contradictory data on the biological activity of this compound derivatives be systematically analyzed?

  • Methodological Answer : Perform meta-analyses of published studies, accounting for variables like cell lines, assay concentrations, and solvent systems. Apply standardized bioassay protocols (e.g., OECD guidelines) and validate via dose-response curves. Use statistical tools (e.g., ANOVA) to identify outliers .

Notes on Evidence Utilization

  • Synthesis Optimization : References to dichloromethane and NaOH in and solvent effects in inform reaction design.
  • Computational Modeling : ’s QSPR/neural network approach provides a framework for predictive studies.
  • Safety Protocols : Guidelines from , and 21 ensure compliance with hazardous material handling.
  • Structural Analysis : X-ray data from and supports resolving spectroscopic ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chlorofuro[3,4-c]pyridine
Reactant of Route 2
7-Chlorofuro[3,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.